molecular formula C13H17ClN2O B1299089 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide CAS No. 379255-22-8

2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide

Cat. No. B1299089
CAS RN: 379255-22-8
M. Wt: 252.74 g/mol
InChI Key: MHJOHHYWAINXBF-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide” is a chemical compound with the molecular formula C14H19ClN2O . It has a molecular weight of 266.77 .

Scientific Research Applications

Medicine

“2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide” has been found to have potential applications in medicine . For instance, it has been used in the development of drugs with anti-inflammatory properties . Some compounds have shown fair COX-2 inhibitory activity, which is a key factor in inflammation .

Chemistry

In the field of chemistry, this compound is used as a reagent . It has been utilized in the synthesis of various other compounds, contributing to the development of new chemical entities .

Biology

In biological research, “2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide” has been used in proteomics research . It’s also been used in the development of targeted protein degradation strategies .

Pharmacology

Pharmacologically, this compound has been used in the development of drugs with antimicrobial activity . It’s also been used in the development of drugs with anti-inflammatory properties .

Agriculture

While there is limited information available on the use of “2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide” in agriculture, it’s possible that its antimicrobial properties could be harnessed for use in this field .

Environmental Science

While there is limited information available on the use of “2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide” in environmental science, its chemical properties could potentially be used in environmental monitoring or remediation efforts .

Material Science

In material science, this compound could potentially be used in the synthesis of new materials, given its reactivity and the variety of compounds it can be used to synthesize .

Neuroscience

While there is limited information available on the use of “2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide” in neuroscience, its chemical structure suggests potential applications in this field .

properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJOHHYWAINXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356351
Record name 2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide

CAS RN

379255-22-8
Record name 2-Chloro-N-[4-(1-piperidinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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